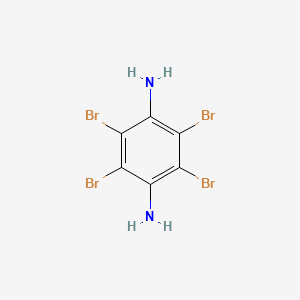

2,3,5,6-Tetrabromobenzene-1,4-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrabromobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIMNQRGERYAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536574 | |

| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50919-46-5 | |

| Record name | 2,3,5,6-Tetrabromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrabromobenzene 1,4 Diamine

Multi-Step Synthesis Pathways

The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-diamine is typically achieved through a direct electrophilic substitution pathway where a suitable precursor is subjected to exhaustive bromination, followed by any necessary functional group manipulations. The high degree of symmetry in the target molecule simplifies the synthetic strategy to a significant extent.

Bromination Precursors and Strategies

The most direct and chemically intuitive precursor for the synthesis of this compound is p-phenylenediamine (B122844) (benzene-1,4-diamine). The two amino groups on the benzene (B151609) ring are powerful activating groups and are ortho-, para-directing. This electronic property makes the four vacant carbon atoms (positions 2, 3, 5, and 6) highly susceptible to electrophilic attack by bromine.

The typical bromination strategy involves treating p-phenylenediamine with an excess of a brominating agent. Common reagents for such transformations include elemental bromine (Br₂) or N-Bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as acetic acid or dichloromethane, which can facilitate the reaction and help control its exothermicity. Given the high activation of the ring, the reaction can often proceed under mild conditions, sometimes even at room temperature. The use of at least four equivalents of the brominating agent is necessary to ensure the complete substitution of all available aromatic protons.

An alternative, though less direct, precursor could be 1,2,4,5-tetrabromobenzene. This would require a subsequent double amination step, which presents its own set of challenges as discussed in the following section.

Amination Reactions and Conditions

An alternative synthetic route involves the introduction of the amino groups onto a pre-brominated aromatic ring. For instance, starting with hexabromobenzene (B166198) or 1,2,4,5-tetrabromobenzene, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned. Such amination reactions typically require harsh conditions, including high temperatures and pressures, and are often catalyzed by copper salts. For example, the amination of chlorobenzenes to produce anilines has been documented to occur at temperatures above 200°C in a pressure vessel, using aqueous ammonia (B1221849) in the presence of a copper(I) chloride catalyst.

However, achieving selective diamination at the 1 and 4 positions of a tetrabromobenzene ring while avoiding side reactions or incomplete conversion can be challenging. The electron-withdrawing nature of the bromine atoms deactivates the ring towards nucleophilic attack, making the reaction conditions demanding.

Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. For this compound, the choice of the starting material largely dictates the regiochemical outcome.

Starting with p-phenylenediamine : This is the most regioselective approach. The powerful ortho-, para-directing nature of the two amino groups ensures that bromination occurs exclusively at the 2, 3, 5, and 6 positions. The inherent symmetry of the starting material and the strong directing effect lead directly to the desired isomer without the formation of other tetrabrominated diamine isomers.

Starting with a brominated benzene : If one were to start with a substrate like 1,2,4,5-tetrabromobenzene, the challenge would be to introduce the amino groups selectively at the 1 and 4 positions. Directing the nucleophilic attack of ammonia or an ammonia equivalent to these specific positions over the others would be difficult to control and likely result in a mixture of products.

Therefore, the bromination of p-phenylenediamine remains the most viable and regioselective pathway.

Alternative and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient methods. While specific green chemistry protocols for this compound are not widely reported, principles from related syntheses can be applied.

One approach involves replacing hazardous brominating agents and solvents. For instance, using sodium bromide in the presence of an oxidant like hydrogen peroxide can generate bromine in situ, avoiding the handling of highly corrosive liquid bromine. A patent for the synthesis of 4-bromo-o-phenylenediamine describes using sodium bromide and hydrogen peroxide in acetic acid as a safer and more environmentally friendly brominating system.

Enzymatic halogenation presents a promising green alternative. Halogenase enzymes can

Structural Elucidation and Crystallographic Investigations of 2,3,5,6 Tetrabromobenzene 1,4 Diamine

Single-Crystal X-ray Diffraction Analysis

Intermolecular Interactions and Crystal Packing Motifs:The arrangement of molecules in the crystal is dictated by a network of intermolecular forces. For this compound, several types of interactions would be anticipated:

Van der Waals Forces and Other Non-Covalent Interactions

Van der Waals Forces: The predominant intermolecular forces in the crystal lattice are expected to be London dispersion forces, a component of van der Waals forces. These forces arise from temporary fluctuations in electron density, creating transient dipoles. The presence of four large, polarizable bromine atoms on the benzene (B151609) ring significantly enhances these dispersion forces. The large electron clouds of the bromine atoms are easily distorted, leading to strong, attractive intermolecular interactions that contribute substantially to the stability of the crystal packing.

Hydrogen Bonding: The primary amino groups (-NH₂) at the 1- and 4-positions are capable of acting as both hydrogen bond donors and acceptors. It is anticipated that a network of intermolecular hydrogen bonds of the N-H···N type would be a defining feature of the crystal structure. These interactions would link adjacent molecules, likely forming extended chains or sheets. This hydrogen-bonding network would contribute significantly to the cohesion and thermal stability of the solid-state structure.

Other Non-Covalent Interactions:

Halogen Bonding: Interactions involving the bromine atoms as electrophilic "halogen bond" donors are also possible. The electron-withdrawing nature of the benzene ring can create a region of positive electrostatic potential on the outer surface of the bromine atoms, allowing them to interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen lone pairs of the amino groups (N···Br) or even other bromine atoms (Br···Br).

The final crystal structure results from a delicate balance of these attractive forces (dispersion, hydrogen bonding, halogen bonding) and steric repulsions, optimizing the packing density and maximizing thermodynamic stability.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity, purity, and structure of 2,3,5,6-Tetrabromobenzene-1,4-diamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (IR, Raman) provide complementary information to deliver a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would yield relatively simple spectra due to the molecule's high degree of symmetry (C₂h point group).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit only two distinct signals, corresponding to the two sets of chemically equivalent carbon atoms in the molecule.

C-NH₂ Carbons (C1, C4): These carbons are directly attached to the electron-donating amino groups. They are expected to be shielded and thus appear at a lower chemical shift (upfield) compared to the brominated carbons.

C-Br Carbons (C2, C3, C5, C6): These carbons are bonded to the electronegative bromine atoms. The inductive electron-withdrawing effect of bromine, combined with the "heavy atom effect," will cause these signals to appear at a higher chemical shift (downfield).

The simplicity of these predicted spectra serves as a key indicator for the successful synthesis and high symmetry of the target compound.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0 - 5.5 | Singlet (broad) | -NH₂ |

| ¹³C | ~135 - 145 | Singlet | C-NH₂ |

| ¹³C | ~105 - 115 | Singlet | C-Br |

Mass Spectrometry (LC-MS) for Purity and Molecular Weight Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for verifying the molecular weight and assessing the purity of synthesized this compound. The liquid chromatography component separates the target compound from any impurities or starting materials, while the mass spectrometer provides precise mass information.

For this compound (C₆H₄Br₄N₂), the calculated monoisotopic mass is 419.70 g/mol . A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion ([M]⁺ or [M+H]⁺) peak. This pattern arises from the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). The presence of four bromine atoms in the molecule results in a characteristic cluster of peaks (a quintet for the molecular ion) separated by approximately 2 mass units, with a specific intensity ratio (approximately 1:4:6:4:1). The observation of this unique isotopic signature, along with the correct mass-to-charge ratio (m/z), provides unambiguous confirmation of the compound's elemental composition and, therefore, its identity. The LC chromatogram preceding the mass analysis also serves as a reliable indicator of sample purity.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₆H₄Br₄N₂ |

| Molecular Weight | 423.73 g/mol |

| Monoisotopic Mass | 419.7004 g/mol |

| Expected [M+H]⁺ Ion (m/z) | ~420.7, 422.7, 424.7, 426.7, 428.7 |

| Isotopic Peak Ratio | Characteristic pattern for Br₄ |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the amine functional groups.

N-H Stretching: A pair of medium-to-strong bands in the region of 3300-3500 cm⁻¹ would be characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

N-H Bending: A scissoring vibration for the -NH₂ group should appear in the 1590-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected to produce a band in the 1250-1340 cm⁻¹ region.

C-Br Stretching: Strong absorptions corresponding to the C-Br stretching modes are anticipated in the fingerprint region, typically below 700 cm⁻¹.

Aromatic C-H Wagging: Out-of-plane bending of the aromatic C-H bonds (though there are none in the substituted ring, the amine protons can show related modes) and ring deformation modes will also be present in the fingerprint region.

Raman Spectroscopy: As a highly symmetric molecule, this compound is expected to exhibit strong Raman signals for symmetric vibrations, which may be weak or inactive in the IR spectrum (rule of mutual exclusion for centrosymmetric molecules). Key expected features include:

A strong, symmetric "ring breathing" mode of the substituted benzene ring.

Symmetric C-Br stretching vibrations, which are expected to be very intense due to the high polarizability of the C-Br bonds.

Symmetric stretching and bending modes associated with the C-NH₂ fragments.

Together, IR and Raman spectra provide a detailed and confirmatory analysis of the functional groups present in the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR | Medium-Strong |

| N-H Scissoring (Bend) | 1590 - 1650 | IR | Medium |

| Aromatic Ring Stretch | 1450 - 1600 | IR/Raman | Variable |

| C-N Stretch | 1250 - 1340 | IR | Medium-Strong |

| Symmetric Ring Breathing | ~1000 | Raman | Strong |

| C-Br Stretch | 500 - 700 | IR/Raman | Strong |

Computational Chemistry and Theoretical Studies on 2,3,5,6 Tetrabromobenzene 1,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties for compounds like 2,3,5,6-Tetrabromobenzene-1,4-diamine.

Molecular Geometry Optimization

Interactive Data Table: Predicted Molecular Geometry Parameters (Hypothetical Data)

Note: The following table is for illustrative purposes, as specific published DFT data for this molecule could not be located. It shows the type of data that would be generated from a geometry optimization.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C-C (aromatic) | ~1.40 |

| C-N | ~1.41 | |

| N-H | ~1.01 | |

| C-Br | ~1.89 | |

| Bond Angle (°) | C-C-C (aromatic) | ~120 |

| C-C-N | ~120 | |

| H-N-H | ~109 | |

| C-C-Br | ~120 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

Analysis of the electronic structure provides insight into a molecule's reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amine groups, while the LUMO may be distributed across the ring and the electronegative bromine atoms.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In this compound, the nitrogen atoms of the amine groups would be centers of negative potential, while the hydrogen atoms of the amine groups and the regions around the bromine atoms (due to σ-holes) could exhibit positive potential. Detailed studies quantifying the HOMO-LUMO gap and charge distribution for this compound have not been found in the reviewed literature.

Prediction of Spectroscopic Properties

DFT calculations are a reliable method for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include N-H stretching, C-N stretching, C-Br stretching, and aromatic ring vibrations. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) can be computed to help interpret experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. However, specific computational predictions of the spectroscopic properties for this molecule are not available in published scientific works.

Reactivity Descriptors

Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can quantify the reactivity of a molecule. chem8.org These descriptors are calculated using the energies of the HOMO and LUMO. wuxibiology.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Hardness (η) measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These parameters would help in predicting how this compound might behave in chemical reactions. For instance, a high electrophilicity index would suggest it is a good electron acceptor. There is currently a lack of published studies that report these specific reactivity descriptors for this compound.

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could predict how individual molecules interact and self-assemble to form larger, ordered supramolecular structures. These simulations can model the influence of intermolecular forces, such as hydrogen bonds between the amine groups and halogen bonds involving the bromine atoms, in guiding the formation of one-, two-, or three-dimensional networks. nih.gov While MD simulations are a powerful tool for predicting such phenomena, specific studies applying this technique to predict the supramolecular assembly of this compound have not been identified in the literature.

Quantum Chemical Assessment of Intermolecular Interactions

Quantum chemical methods can be used to accurately assess and quantify the strength and nature of intermolecular interactions that stabilize the crystal structure of a compound. For this compound, key interactions would include:

Hydrogen Bonding: The amine groups can act as hydrogen bond donors (N-H) and potentially acceptors (the lone pair on nitrogen), leading to N-H···N interactions.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen. researchgate.netnih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize these non-covalent interactions. While the crystal structure of a related compound, 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate, shows the importance of hydrogen bonding and π-π interactions in forming a 3D network, a specific quantum chemical assessment of the intermolecular forces in solid-state this compound is not documented in available research. nih.govresearchgate.net

Interaction Energy Calculations

Interaction energy calculations are a computational method used to determine the strength of non-covalent interactions between molecules in a crystal lattice. This is typically achieved by calculating the energies of molecular pairs and partitioning the total interaction energy into distinct components, such as electrostatic, polarization, dispersion, and exchange-repulsion energies. These calculations provide quantitative insights into the forces that stabilize the crystal structure.

For a comprehensive analysis, a data table summarizing these energy components for various molecular pairs within the crystal structure of this compound would be necessary. Such a table would typically be generated using quantum mechanical calculations, often employing density functional theory (DFT) with dispersion corrections or other high-level ab initio methods.

Despite a thorough search, no published studies containing interaction energy calculations for this compound were found. Therefore, a data table of interaction energies cannot be provided.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and halogen bonds.

A detailed analysis for this compound would involve generating these surfaces and plots to identify and quantify the prevalence of interactions such as N-H···Br, Br···Br, and π-π stacking. A data table quantifying the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area would be a key component of this analysis.

No specific studies performing Hirshfeld surface analysis on this compound have been identified in the literature search. Consequently, the corresponding data table and detailed research findings for this analysis cannot be presented.

Chemical Reactivity and Derivatization of 2,3,5,6 Tetrabromobenzene 1,4 Diamine

Amine Reactivity in 2,3,5,6-Tetrabromobenzene-1,4-diamine

The lone pairs of electrons on the nitrogen atoms of the two amino groups make them the most reactive sites in the molecule for reactions with electrophiles. These groups readily participate in reactions typical of primary arylamines.

The amino groups of this compound can be readily acylated and alkylated.

Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to moderate the high reactivity of the amino groups. For instance, acetylation with acetyl chloride would yield N,N'-(2,3,5,6-tetrabromobenzene-1,4-diyl)diacetamide. This conversion of the amine to an amide is a common strategy to decrease the activating effect of the amino group, allowing for subsequent reactions that might otherwise be uncontrollable. researchgate.net

Alkylation of the amino groups can be achieved using alkyl halides. This reaction can lead to a mixture of mono-, di-, tri-, and tetra-alkylated products at each nitrogen atom, and controlling the degree of alkylation can be challenging. Friedel-Crafts alkylation reactions directly on the aromatic ring are not feasible for this compound. The amino groups would act as Lewis bases and form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl Chloride (CH₃COCl) | Di-amide | Base (e.g., pyridine) |

| Alkylation | Methyl Iodide (CH₃I) | N-alkylated amines | Base (e.g., K₂CO₃) |

As a diamine, this compound can undergo condensation reactions with carbonyl compounds. The reaction of primary amines with aldehydes or ketones typically forms an imine (Schiff base) through a hemiaminal intermediate. mdpi.com Given that the molecule possesses two amine groups, it can react with two equivalents of a simple aldehyde or ketone to form a bis-imine.

If reacted with a dicarbonyl compound, this compound can act as a monomer in polymerization reactions. For example, condensation with a dialdehyde (B1249045) like terephthalaldehyde (B141574) could lead to the formation of poly(Schiff base) polymers. These reactions are foundational in the synthesis of various organic materials. mdpi.com

| Carbonyl Reactant | Product Structure | Potential Application |

| Benzaldehyde (2 equiv.) | Bis-imine | Ligand Synthesis |

| Glyoxal (1 equiv.) | Potentially leads to cyclization or oligomerization | Precursor to conjugated systems |

| Terephthalaldehyde | Poly(Schiff base) | Polymer synthesis |

Bromine Reactivity and Substitution Reactions

The four bromine atoms on the benzene (B151609) ring are relatively unreactive towards classical electrophilic aromatic substitution due to the already saturated substitution pattern and the deactivating nature of the halogens. However, they can be replaced via other mechanisms, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups. libretexts.orgmsu.edu While the bromine atoms are inductively withdrawing, the powerful electron-donating resonance effect of the two amino groups significantly reduces the electrophilicity of the ring carbons, making SNAr reactions challenging under standard conditions.

A more viable pathway for the substitution of the bromine atoms is through transition metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a C-C bond. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium or copper catalyst to replace a bromine atom with a new amino group. nih.govnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts to form a C-C triple bond. chemrxiv.org

These reactions would allow for the stepwise or complete replacement of the bromine atoms, providing access to a vast array of complex derivatives.

Role as a Precursor in Organic Synthesis

The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.

The compound can serve as a scaffold to create a variety of tetra-substituted benzene derivatives where the bromine atoms are retained. The primary route for this involves the chemical modification of the amino groups.

A key transformation for arylamines is diazotization , where the amine is treated with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of functionalities such as -OH, -CN, -F, -Cl, and even -H, all while preserving the tetrabromo-substitution pattern on the ring.

The 1,4-disposition of the amino groups makes this compound a suitable precursor for the synthesis of certain types of heterocyclic structures, particularly in polymer and materials science.

While the condensation of ortho-(1,2)-diamines with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines (a class of fused pyrazine (B50134) heterocycles), the para-(1,4)-geometry of the title compound prevents the formation of such simple bicyclic systems. nih.govnih.gov However, it can react with reagents containing two sets of reactive carbonyl groups or other electrophilic centers to form large macrocyclic structures or fused polycyclic aromatic systems. For example, reaction with a 1,2,4,5-tetra-ketone could theoretically lead to the formation of a complex, fused heterocyclic system. Similarly, its use in reactions like the Paal-Knorr synthesis with 1,4-dicarbonyl compounds could potentially lead to the formation of N-substituted pyrrole (B145914) derivatives, though polymerization would be a competing pathway. ijcrcps.com

Formation of Heterocyclic Compounds

Quinoxaline Derivatives Synthesis

While the condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for forming quinoxalines, specific literature detailing the use of this compound as the diamine component or N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst for this transformation is not extensively documented in the reviewed sources. nih.govorientjchem.orgnih.gov

Thiazole (B1198619) Derivatives Synthesis

The synthesis of thiazole derivatives commonly proceeds via methods such as the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides. nih.govnih.gov However, available research does not provide specific examples of this compound being directly used as a reactant or its derivative, TBBDA, being used as a catalyst in the synthesis of thiazoles. globalresearchonline.neteurekaselect.com

Dihydropyrazine (B8608421) Dicarbonitrile Derivatives Synthesis

A notable application of a derivative of this compound is in the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. researchgate.net This synthesis is achieved through a multi-component reaction involving 2,3-diaminomaleonitrile (DAMN), various isocyanides, and a range of ketones. researchgate.net The reaction proceeds efficiently in the presence of a catalytic amount of N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA). researchgate.net The process is effective at ambient temperature in an ethanol/water solvent system, highlighting a green chemistry approach. researchgate.net

The versatility of this method allows for the use of both aliphatic and aromatic ketones, as well as different isocyanides like cyclohexyl and tert-butyl isocyanide, to produce a variety of mono- and bis-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives in good to excellent yields. researchgate.net

Table 1: TBBDA-Catalyzed Synthesis of Dihydropyrazine Dicarbonitrile Derivatives

| Ketone | Isocyanide | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | Cyclohexyl isocyanide | 5-(cyclohexylamino)-6,6-dimethyl-1,6-dihydropyrazine-2,3-dicarbonitrile | 1.5 | 96 |

| Acetophenone | Cyclohexyl isocyanide | 5-(cyclohexylamino)-6-methyl-6-phenyl-1,6-dihydropyrazine-2,3-dicarbonitrile | 1.5 | 98 |

| Benzophenone | Cyclohexyl isocyanide | 5-(cyclohexylamino)-6,6-diphenyl-1,6-dihydropyrazine-2,3-dicarbonitrile | 2.0 | 95 |

| Cyclohexanone | tert-Butyl isocyanide | 5-(tert-butylamino)-spiro[cyclohexane-1,6'-dihydropyrazine]-2',3'-dicarbonitrile | 1.5 | 97 |

| Acetophenone | tert-Butyl isocyanide | 5-(tert-butylamino)-6-methyl-6-phenyl-1,6-dihydropyrazine-2,3-dicarbonitrile | 1.5 | 98 |

Catalytic Applications and Mechanisms

The primary catalytic application stemming from this compound involves its sulfonamide derivative, TBBDA.

2,3,5,6-Tetrabromobenzene-1,3-disulfonamide (TBBDA) as a Catalyst

N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA) and its polymeric form, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS], have been established as new and efficient catalysts. researchgate.net These catalysts are particularly effective in promoting the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. researchgate.net The reactions are conducted under mild conditions, typically at room temperature, which is advantageous for energy conservation and preventing side reactions. researchgate.net

Catalytic Activity in Multi-Component Reactions

The efficacy of TBBDA as a catalyst is well-demonstrated in the three-component reaction for synthesizing dihydropyrazine dicarbonitriles. researchgate.net This one-pot synthesis involves the reaction of 2,3-diaminomaleonitrile (DAMN), an isocyanide, and a ketone. researchgate.net In the absence of the TBBDA catalyst, no product is observed even after extended reaction times, confirming the essential role of the catalyst in facilitating this transformation. researchgate.net The use of an ethanol/water mixture as the solvent system further enhances the green credentials of this protocol. researchgate.net

Catalyst Recycling and Reusability

The reusability of the TBBDA catalyst has been investigated, which is a crucial factor for sustainable and cost-effective chemical processes. researchgate.net After the initial reaction to produce 5-(cyclohexylamino)-6-benzyl-6-methyl-1,6-dihydropyrazine-2,3-dicarbonitrile, which resulted in a 98% isolated yield, the TBBDA catalyst was recovered and reused. researchgate.net The second run with the recycled catalyst afforded the product in a 90% yield. researchgate.net Over five consecutive runs, the catalyst demonstrated continued activity, although with a diminishing return, resulting in an average yield of 50% for the five cycles. researchgate.net This demonstrates the potential for catalyst recycling, though optimization may be needed for industrial applications. researchgate.net

Table 2: Reusability of TBBDA Catalyst

| Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 90 |

| 3 | 65 |

| 4 | 47 |

| 5 | 40 |

Materials Science and Advanced Applications of 2,3,5,6 Tetrabromobenzene 1,4 Diamine

Polymer Chemistry and Precursor Role

The molecular architecture of 2,3,5,6-tetrabromobenzene-1,4-diamine, with its C2 symmetry and multiple reactive sites, positions it as a versatile precursor in polymer chemistry. The amino groups can readily participate in condensation reactions to form linkages such as imines, while the bromo-substituents can be used in cross-coupling reactions, enabling the construction of diverse and complex polymeric frameworks.

Monomer for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers. researchgate.netmdpi.com The synthesis of two-dimensional (2D) COFs often relies on the condensation of monomers with complementary geometries, such as C2-symmetric linear linkers and C3-symmetric trigonal nodes. nih.gov

This compound is a classic C2-symmetric building block, analogous to other diamines like 1,4-phenylenediamine, which are commonly used in COF synthesis. nih.gov Its amino groups can undergo Schiff-base reactions with trialdehydes, such as 1,3,5-triformylbenzene or 1,3,5-triformylphloroglucinol, to form crystalline, porous imine-linked frameworks. nih.govmdpi.com

The key feature of this monomer is its four bromine substituents. These bulky, electron-withdrawing groups are expected to significantly influence the properties of the resulting COF in several ways:

Electronic Properties: Similar to how 2,3,5,6-tetrafluoro-1,4-phenylenediamine is used to create COFs with tunable electronic characteristics, the tetrabromo-substituted monomer would impart distinct electronic properties due to the strong electron-withdrawing nature of bromine. mdpi.com

Interlayer Stacking: The bromine atoms would affect the π-π stacking distance and geometry between the 2D layers, potentially altering the framework's porosity and stability.

Pore Environment: The walls of the COF pores would be decorated with bromine atoms, creating a unique chemical environment that could be exploited for specific applications like selective gas adsorption or catalysis.

The properties of COFs can be systematically tuned by monomer selection, as illustrated by the following examples of COFs synthesized from different diamine precursors.

| COF Name | Diamine Monomer | Aldehyde Monomer | BET Surface Area (m²/g) | Pore Size (nm) |

|---|---|---|---|---|

| TpPa-1 | 1,4-Phenylenediamine | 1,3,5-Triformylphloroglucinol | 535 | - |

| TpPa-2 | 2,5-Dimethyl-1,4-phenylenediamine | 1,3,5-Triformylphloroglucinol | 339 | - |

| COF-42 | 2,5-Diethoxyterephthalohydrazide | 1,3,5-Triformylbenzene | 710 | 2.8 |

| COF-701 | (Olefin-linked) | 4,4′-Biphenyldicarbaldehyde | 1366 | 1.14 |

Building Block for Conjugated Microporous Polymers (CMPs)

Conjugated Microporous Polymers (CMPs) are amorphous, porous materials that feature extended π-conjugation throughout their network, distinguishing them from the crystalline nature of COFs. nih.gov This conjugation imparts useful electronic and optical properties. nih.govnih.gov The synthesis of CMPs often involves metal-catalyzed cross-coupling reactions, such as Sonogashira-Hagihara or Yamamoto coupling, which are effective for forming carbon-carbon bonds. nih.gov

This compound is an ideal candidate for CMP synthesis. The four C-Br bonds provide multiple reaction sites for palladium-catalyzed cross-coupling reactions with multi-topic alkyne comonomers to form poly(aryleneethynylene) networks. nih.gov The amino groups can either be inert during this process or be used for post-synthetic modification, adding another layer of functionality. The resulting CMPs would possess a high density of bromine atoms, potentially leading to materials with high refractive indices or flame-retardant properties.

Synthesis of Polymeric Materials with Tunable Properties

The utility of a monomer is greatly enhanced if it allows for the rational tuning of the final polymer's properties. This compound offers several avenues for property modulation.

Porosity and Surface Area: In both COFs and CMPs, the steric bulk of the four bromine atoms would influence the polymer backbone's geometry and packing efficiency, directly impacting the pore size and Brunauer–Emmett–Teller (BET) surface area.

Chemical Functionality: The electron-withdrawing nature of the triazine node in certain CMPs has been shown to enhance CO2 adsorption compared to analogous benzene-based networks. rsc.org Similarly, the electron-rich bromine atoms in a polymer derived from this compound could create specific interactions with guest molecules.

Dielectric Properties: Halogenated monomers, particularly fluorinated ones, are widely used in the synthesis of high-performance polymers like polyimides and poly(arylene ether)s to achieve low dielectric constants for applications in microelectronics. nih.govmdpi.com The symmetric substitution of bromine atoms in the target molecule could similarly reduce the dipole moment, leading to materials with desirable dielectric properties for next-generation electronics. mdpi.com

Post-Synthetic Modification: The two primary amine groups provide reactive handles for post-synthetic modification, allowing for the covalent attachment of other functional moieties after the porous framework has been constructed.

| Polymer System | Monomer Feature | Tunable Property | Potential Application |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Electron-withdrawing halogens | Electronic band gap, pore environment | Gas separation, catalysis |

| Conjugated Microporous Polymers (CMPs) | Triazine vs. Benzene (B151609) node | CO₂ adsorption capacity | Carbon capture |

| Fluorinated Polyimides (FPIs) | Fluorine content and distribution | Dielectric constant, transparency | Flexible electronic substrates |

| Crosslinked Poly(arylene ether)s | Symmetric fluorine substitution | Low dielectric constant, chemical resistance | Integrated circuits, optoelectronics |

Precursor for Helical Molecules and Chiroptical Materials

The formation of helical structures in polymers is a route to generating materials with chiroptical properties, such as circular dichroism and circularly polarized luminescence. nih.gov Helicity can arise from the polymerization of chiral monomers or from steric effects that force a twist in the polymer backbone. researchgate.net

While this compound is itself achiral, its highly crowded substitution pattern presents an intriguing possibility for inducing helicity. The significant steric hindrance caused by the four large bromine atoms flanking the polymerization sites could force the polymer chain to adopt a twisted, helical conformation to minimize steric strain. If copolymerized with a chiral monomer, this steric pressure could amplify the expression of chirality, leading to a strong "sergeants-and-soldiers" effect where the achiral brominated units adopt the chirality of the chiral "sergeant" units. researchgate.net This strategy could lead to the development of novel chiroptical materials with highly enhanced circular dichroism or circularly polarized luminescence signals. nih.govrsc.org

Electronic and Optical Materials Development

Organic materials with tailored electronic and optical properties are central to the development of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.net The incorporation of heavy atoms and conjugated systems are common strategies for designing such materials.

Integration into Organic Electronic Devices

The this compound core is a promising platform for developing new electronic and optical materials. While research on this specific isomer is emerging, compelling evidence of its potential comes from a closely related compound, 1,3-diamino-2,4,5,6-tetrabromobenzene. Single crystals of this isomer have been shown to exhibit unexpected and excellent elastic behavior and interesting optical properties. rsc.org

Specifically, single crystals of 1,3-diamino-2,4,5,6-tetrabromobenzene display bright orange emission in both the solid and solution states and have been demonstrated to function as flexible optical waveguides. rsc.org This indicates that the tetrabrominated diamino-benzene structural motif is inherently photoactive.

By extension, polymers that incorporate the this compound unit, such as the CMPs discussed previously, would benefit from extended π-conjugation through the polymer backbone. This conjugation is a prerequisite for charge transport and is fundamental to the function of organic semiconductors. researchgate.net The combination of the inherent optical activity of the tetrabromo-diamino-benzene core and the conductive pathways provided by a conjugated polymer network could lead to novel materials for a range of organic electronic devices. evitachem.com

Luminescent Material Precursors

This compound is recognized for its potential as a precursor in the development of advanced luminescent materials. Its utility stems from the unique combination of a heavily halogenated aromatic core and electron-donating amine groups. The core structure, a tetrabrominated benzene ring, is a known platform for creating fluorescent compounds and materials for organic light-emitting diodes (OLEDs) wikipedia.org. The presence of four heavy bromine atoms can enhance photoluminescent properties through mechanisms like the heavy-atom effect, which can influence intersystem crossing and favor phosphorescence.

The compound's specific optical properties have led to its use in the development of flexible optical waveguides evitachem.com. This application suggests that the molecule possesses favorable characteristics for light transmission and manipulation. Derivatives of related compounds, such as N-alkyl-tetraaminobenzenes synthesized from a tetrabromobenzene precursor, can be cyclized to form versatile fluorescent dyes with strong, solvent-dependent emission properties wikipedia.org. This highlights a clear synthetic pathway where this compound can serve as a foundational building block for more complex and functionally specific luminescent molecules.

Organic Pigments and Dyes

The molecular structure of this compound makes it suitable for applications in the field of organic colorants. It is directly utilized in the production of dyes and pigments, with its color properties originating from its specific chemical makeup evitachem.com. According to the foundational principles of color chemistry, a dye molecule typically consists of a chromophore, which is the color-bearing part of the molecule, and an auxochrome, which modifies the color and enhances the dye's affinity for a substrate researchgate.net.

In this compound, the benzene ring acts as the fundamental chromophore. The two amino (-NH2) groups function as powerful auxochromes. These electron-donating groups interact with the π-electron system of the benzene ring, shifting the absorption of light into the visible spectrum and thus imparting color researchgate.net. Furthermore, the four electron-withdrawing bromine atoms significantly modulate the electronic structure of the aromatic ring, further influencing the resulting color and other properties of the dye, such as lightfastness and chemical stability evitachem.com.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. This compound is a highly promising building block for supramolecular assembly due to the presence of multiple functional groups capable of forming directional, non-covalent bonds. The molecule's rigid core and symmetrically placed interacting sites—the hydrogen-donating amino groups and the halogen-bonding bromine atoms—enable its predictable self-assembly into larger, well-defined superstructures. This capacity for controlled organization is central to the "bottom-up" fabrication of novel functional materials.

Design of Ordered Architectures

The rational design of ordered molecular architectures, a key goal of crystal engineering, relies on the use of molecular building blocks (tectons) with well-defined shapes and predictable binding patterns researchgate.net. This compound is an excellent candidate for such a building block. Its planar benzene core and the specific positioning of its eight peripheral functional atoms (four hydrogens on the nitrogens and four bromines) provide a clear blueprint for self-assembly.

Through the interplay of various non-covalent interactions, these molecules can organize into highly ordered crystalline lattices. For instance, studies on a closely related isomer, 1,3-diamino-2,4,5,6-tetrabromobenzene, have shown that specific intermolecular forces dictate its packing into a flexible, elastic crystal rsc.org. This demonstrates how precise control over molecular placement can create materials with unique macroscopic properties. The predictable geometry of this compound allows for its programmed assembly into one-, two-, or three-dimensional networks, which is fundamental to creating materials with tailored porosity, conductivity, or optical characteristics.

Non-Covalent Interactions in Material Design

The self-assembly of this compound into functional materials is governed by a sophisticated interplay of several non-covalent interactions. The design of materials using this molecule hinges on understanding and exploiting these forces. rsc.orgrsc.org.

Key interactions include:

Hydrogen Bonding: The two primary amine groups (–NH2) are potent hydrogen bond donors and acceptors. The N–H···N hydrogen bonds can link molecules together into tapes, sheets, or more complex three-dimensional frameworks.

Halogen Bonding: The four bromine atoms on the benzene ring are effective halogen bond donors. They can form attractive interactions (C–Br···N or C–Br···Br) with electron-rich sites on adjacent molecules, providing a highly directional force for guiding assembly.

The final architecture and resulting properties of a material are determined by the balance and competition between these different interactions rsc.org. For example, analysis of the related 1,3-diamino-2,4,5,6-tetrabromobenzene crystal structure reveals that a combination of N–H···Br hydrogen bonds, Br···Br halogen bonds, and N···Br contacts are collectively responsible for its unique mechanical flexibility rsc.org. By modifying the chemical environment or introducing other molecules, it is possible to favor certain interactions over others, allowing for the tunable design of materials.

Interactive Data Table: Key Non-Covalent Interactions

| Interaction Type | Donor Group | Acceptor Group | Role in Self-Assembly |

| Hydrogen Bond | N-H (Amine) | N (Amine) | Formation of 1D chains and 2D sheets |

| Halogen Bond | C-Br | N (Amine) | Directional control, structural reinforcement |

| Halogen Bond | C-Br | Br | Directional control, formation of layered motifs |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of layered structures |

Advanced Characterization Techniques and Methodologies for 2,3,5,6 Tetrabromobenzene 1,4 Diamine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 2,3,5,6-Tetrabromobenzene-1,4-diamine. Given the compound's aromatic nature and potential for containing synthesis-related impurities (e.g., isomers or incompletely brominated species), a high-resolution separation method is essential. Reversed-phase HPLC (RP-HPLC) is the most common and suitable approach for this non-polar compound.

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components and achieve sharp, well-resolved peaks.

Detection is typically performed using an Ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule acts as a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of aromatic amines, derivatization may sometimes be employed to enhance detection, but for purity assessment of the bulk substance, direct UV detection is generally sufficient. nih.govresearchgate.netchromatographyonline.com

The following table outlines a representative set of starting parameters for developing an HPLC purity assessment method for this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for effective separation of aromatic compounds. |

| Mobile Phase A | Water (HPLC Grade) | The primary polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier used to elute the compound from the column. |

| Gradient Program | 50% B to 100% B over 20 minutes | Ensures elution of both less-retained and highly-retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing speed and resolution. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 254 nm) for detection. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. slideshare.net For this compound, the UV-Vis spectrum is dictated by its distinct structural features: a central benzene ring (the chromophore) and two types of substituents (amino groups and bromine atoms) that act as auxochromes.

The electronic transitions observed are primarily of two types:

π → π* Transitions : These high-energy transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding π* anti-bonding orbitals. For substituted benzenes, these transitions typically result in strong absorption bands in the UV region.

n → π* Transitions : These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen atoms of the amino groups) into the π* anti-bonding orbitals of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. researchgate.netyoutube.com

The substituents significantly modify the absorption characteristics of the benzene chromophore. The amino (-NH₂) groups are potent auxochromes that, through resonance, donate electron density to the ring. This donation of electrons decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). Halogen substituents like bromine also typically cause a bathochromic shift. The cumulative effect of two amino groups and four bromine atoms is expected to shift the absorption maxima to significantly longer wavelengths compared to unsubstituted benzene. For some aniline (B41778) derivatives, π-π* transitions are observed around 300 nm, with n-π* transitions appearing at even longer wavelengths. researchgate.netcapes.gov.br

Table 2: Expected Electronic Transitions and Substituent Effects

| Component | Role | Electronic Transition | Expected Effect on Spectrum |

| Benzene Ring | Chromophore | π → π | Provides the primary absorption bands characteristic of aromatic systems. |

| Amino Groups (-NH₂) x 2 | Auxochrome | n → π | Introduces lower-energy transitions and causes a significant bathochromic (red) shift. |

| Bromine Atoms (-Br) x 4 | Auxochrome | - | Contributes to a further bathochromic shift of the π → π* bands. |

Electrochemical Methods and Cyclic Voltammetry

Electrochemical techniques, particularly cyclic voltammetry (CV), provide critical insights into the redox properties of this compound. The presence of two electron-donating amino groups makes the molecule susceptible to oxidation, rendering it electrochemically active.

The redox behavior of this compound can be predicted by examining its parent compound, p-phenylenediamine (B122844) (PPD). The electrochemical oxidation of PPD is a well-understood process involving the transfer of two electrons and two protons to form p-benzoquinonediimine. srce.hr The reaction proceeds through a radical cation intermediate. core.ac.uk A cyclic voltammogram of PPD typically shows a distinct anodic (oxidation) peak and a corresponding cathodic (reduction) peak on the reverse scan, indicating a quasi-reversible redox process. srce.hrresearchgate.net

For this compound, the same fundamental mechanism is expected. However, the presence of four strongly electron-withdrawing bromine atoms on the aromatic ring significantly influences the redox potential. These atoms reduce the electron density of the ring and the amino groups, making the molecule more difficult to oxidize. Consequently, the oxidation potential of this compound is expected to be substantially more positive (anodic) compared to that of unsubstituted PPD, which exhibits an anodic peak potential around 0.10 V versus Ag/AgCl at neutral pH. srce.hr

Table 3: Comparison of Redox Properties

| Compound | Key Substituents | Expected Oxidation Mechanism | Expected Oxidation Potential (vs. PPD) |

| p-Phenylenediamine (PPD) | None (Hydrogen) | 2e⁻, 2H⁺ oxidation to diimine | Baseline |

| This compound | Four electron-withdrawing Br atoms | 2e⁻, 2H⁺ oxidation to diimine | Significantly more positive (harder to oxidize) |

The ability of phenylenediamines to undergo oxidative polymerization on an electrode surface opens possibilities for electrocatalytic applications. rsc.org When a sufficiently positive potential is applied, this compound can be electropolymerized to form a stable, conductive, or semi-conductive polymer film on the electrode. ucla.edu This process creates a polymer-modified electrode with a high surface area and specific chemical functionalities.

Such films can serve as effective electrocatalysts. For example, poly(phenylenediamine) films have been used as supports for platinum nanoparticles in fuel cells and as protective coatings that mediate charge transfer. ucla.edumdpi.com The resulting poly(this compound) film would possess a unique structure, with the bromine atoms potentially enhancing the polymer's thermal stability, chemical resistance, or modifying its electronic properties. These characteristics could be harnessed for applications in chemical sensors, where the polymer film facilitates the oxidation or reduction of a target analyte, or in specialized catalytic processes where the brominated surface influences reaction pathways. researchgate.netnanotechunn.com

Future Research Directions and Emerging Trends for 2,3,5,6 Tetrabromobenzene 1,4 Diamine

Exploration of Novel Synthetic Pathways

The advancement of materials science applications for 2,3,5,6-tetrabromobenzene-1,4-diamine is intrinsically linked to the development of efficient, safe, and environmentally benign synthetic methods. Traditional synthesis often involves multi-step processes with harsh reagents, such as concentrated nitric acid, which present handling difficulties and environmental concerns nih.gov.

Future research is shifting towards greener and more sophisticated synthetic strategies. A primary area of exploration is the application of microwave-assisted organic synthesis (MAOS) . This technique has proven effective for the rapid and efficient synthesis of various nitrogen-containing compounds, often under solvent-free conditions, which could significantly streamline the production of polyhalogenated aromatic diamines chim.it. Another promising avenue is the development of novel catalytic systems. For instance, rhodium-catalyzed C-H amination is a powerful tool for the selective synthesis of complex diamines and could be adapted for the direct amination of a tetrabrominated benzene (B151609) core nih.gov.

Furthermore, inspired by advances in surface chemistry, exploring catalysis-free amination reactions represents a frontier in synthetic methodology. Research on brominated nanodiamonds has shown that a highly activated alkyl-bromide surface can react with amines at room temperature without a catalyst researchgate.net. Translating this principle to molecular synthesis could lead to innovative, milder pathways for producing this compound and its analogs.

| Methodology | Typical Conditions | Potential Advantages for Future Synthesis | Reference |

|---|---|---|---|

| Classical Nitration/Reduction/Bromination | Harsh acids (e.g., 100% HNO3), multi-step | Established routes | nih.gov |

| Microwave-Assisted Synthesis | High temperature/pressure, short reaction times, often solvent-free | Increased reaction rates, higher yields, green chemistry principles | chim.it |

| Advanced Catalytic Amination | Transition metal catalysts (e.g., Rhodium, Palladium) | High selectivity, potential for direct C-H functionalization | nih.govacs.org |

Rational Design of Derivatives for Specific Material Functions

The molecular architecture of this compound makes it an ideal monomer for creating polymers with inherent, high-performance characteristics. The high proportion of bromine suggests its primary application in flame-retardant materials. Future work will focus on its use in synthesizing advanced aramids (aromatic polyamides) and polyimides mdpi.comrsc.org. These polymers are expected to exhibit superior thermal stability and flame resistance, making them suitable for demanding applications in aerospace, military, and electronics.

The rational design of derivatives will be crucial for tuning material properties. By introducing other functional groups, researchers can enhance specific characteristics. For example, incorporating flexible ether linkages or bulky groups like trifluoromethyl (–CF3) into polymer backbones derived from this diamine can improve solubility and processability, overcoming a common challenge with rigid aromatic polymers without sacrificing thermal performance mdpi.commdpi.com.

Beyond flame retardancy, derivatives can be designed for novel functions. The diamine structure is analogous to monomers used in conductive polymers and materials for anticorrosion coatings researchgate.netcyberleninka.ru. By creating copolymers or hyperbranched polymers, new materials with tailored electronic, optical, or chemical-sensing properties could be developed mdpi.com.

Advanced Computational Modeling for Predictive Understanding

Advanced computational modeling, particularly using Density Functional Theory (DFT), is set to revolutionize the design and discovery of new materials based on this compound. DFT allows for the prediction of molecular properties and reaction pathways, enabling a "materials by design" approach that can significantly reduce experimental costs and time mdpi.com.

Future research will heavily rely on DFT simulations to:

Predict Polymer Properties: Model the polymerization of the diamine with various co-monomers to predict the resulting polymer's chain structure, thermal stability (e.g., glass transition temperature), and mechanical strength mdpi.comcyberleninka.ru.

Understand Reaction Mechanisms: Simulate the energetics of polymerization and other reactions to optimize synthesis conditions and improve yields.

Screen Novel Derivatives: Computationally evaluate how different substituents on the aromatic ring would influence key properties like flame retardancy, electronic bandgap, or solubility, thereby guiding synthetic efforts toward the most promising candidates.

Model Host-Guest Interactions: In applications like Metal-Organic Frameworks (MOFs), DFT can be used to understand the binding and interaction of guest molecules (e.g., CO2) with the amine and bromine functional groups within the pores researchgate.net.

| Research Area | Predicted Properties / Insights | Impact | Reference |

|---|---|---|---|

| Polymer Chemistry | Mechanical modulus, thermal stability, chain conformation | Design of high-performance plastics and fibers | mdpi.com |

| MOF Functionalization | Gas adsorption energies, diffusion barriers, framework stability | Development of materials for carbon capture and catalysis | researchgate.net |

| Reaction Mechanisms | Transition state energies, reaction pathways | Optimization of synthetic routes | mdpi.com |

Integration into Multifunctional Materials Systems

A major trend in materials science is the development of multifunctional systems where a single material performs several roles. This compound is an excellent candidate for this paradigm. Its bifunctional nature (two amine groups) makes it an ideal organic linker for constructing Metal-Organic Frameworks (MOFs) encyclopedia.pubrsc.org.

Future investigations will explore the synthesis of novel MOFs using this diamine. Such MOFs could exhibit multifunctionality:

Catalysis and Gas Sorption: The amine groups within the MOF pores can serve as basic sites for catalysis or for selective CO2 capture rsc.org.

Inherent Flame Retardancy: The high bromine content could make the MOF itself flame retardant, a desirable property for a component in polymer composites.

Another key research direction is the post-synthetic modification (PSM) of existing MOFs. The diamine can be chemically grafted onto MOFs with open metal sites, such as the widely studied Mg-MOF-74 (also known as Mg2(dobdc)), to introduce amine functionality and enhance CO2 adsorption capacity and selectivity for applications like direct air capture researchgate.netnih.gov. Furthermore, incorporating these functional MOFs as fillers into polymer matrices is a strategy to create advanced polymer composites with enhanced thermal, mechanical, and flame-retardant properties all at once mdpi.com.

Interdisciplinary Research with Nanoscience and Engineering

The unique properties of this compound position it at the intersection of chemistry, nanoscience, and materials engineering. Future interdisciplinary research will unlock its potential in cutting-edge technologies.

In nanoscience , the molecule can be used as a precursor to create novel nanomaterials. For example, it can be used to functionalize magnetic nanoparticles to create highly reusable nanocatalysts nanomaterchem.com. There is also potential for its use in synthesizing co-doped carbon nanostructures (e.g., carbon quantum dots) through pyrolysis, where the inherent nitrogen and bromine could impart unique photoluminescent and electronic properties for sensing and imaging applications.

In materials engineering , the focus will be on translating the molecular properties into macroscopic performance. A significant goal is the development of a new class of brominated aramid fibers. By polymerizing the diamine, it is conceivable to produce fibers with the mechanical strength of commercial aramids but with the added, non-negotiable benefit of superior, built-in flame resistance for next-generation protective textiles and aerospace composites mdpi.com.

In nanoelectronics , aromatic diamines are explored as molecular components. The presence of four electron-withdrawing bromine atoms would drastically modify the electronic landscape of the molecule compared to standard phenylenediamines, opening possibilities for its use in molecular wires or as the active material in chemical sensors where interactions with analytes would modulate its electronic properties ethernet.edu.et.

Q & A

Q. What are the common synthetic routes for 2,3,5,6-Tetrabromobenzene-1,4-diamine?

The synthesis typically involves bromination of a benzene-1,4-diamine precursor. For example, alkylation or bromination reactions under controlled conditions can introduce bromine atoms at the 2,3,5,6 positions. A related method involves reacting 1,4-diaminobenzene derivatives with brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as FeBr₃ . Purification is achieved via recrystallization or column chromatography, with yields optimized by adjusting stoichiometry and reaction temperature.

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound are limited, general precautions for brominated aromatic amines apply:

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm substitution pattern and amine proton signals.

- Mass spectrometry (MS) : Validate molecular weight (expected m/z for C₆H₄Br₄N₂: ~427.6).

- X-ray crystallography : Resolve crystal structure, as demonstrated for structurally similar tetrafluorinated diamines .

- Elemental analysis : Quantify bromine content to assess purity .

Advanced Research Questions

Q. How can this compound be utilized in the design of flame-retardant polymers?

this compound serves as a monomer for polyimides or polyamides, leveraging its bromine content for flame retardancy. For example:

- Copolymerize with dianhydrides (e.g., 6FDA) to form brominated polyimides. Adjust monomer ratios to balance thermal stability and flame resistance .

- Compare with tetramethylbenzene-diamine-based polymers to evaluate bromine’s impact on limiting oxygen index (LOI) .

Q. What challenges arise in synthesizing derivatives of this compound for energetic materials?

Nitration or sulfonation of this compound can yield high-energy materials but often results in byproducts. For example:

- Nitration under strong acidic conditions may lead to incomplete substitution or decomposition.

- Mechanistic studies (e.g., via DFT calculations) can optimize reaction pathways and minimize impurities .

- Monitor reaction progress using HPLC to isolate intermediates .

Q. How do electronic effects of bromine substituents influence cyclization reactions?

The electron-withdrawing nature of bromine affects nucleophilic attack and cyclization kinetics. For instance:

- In cyclophane synthesis, bromine reduces electron density at the aromatic ring, slowing nucleophilic substitution compared to methyl-substituted analogs.

- Use acetic acid as a catalyst to protonate intermediates and enhance reaction rates, as shown in cyclophane formation with tetramethylbenzene-diamine .

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives?

Discrepancies may arise from polymorphic forms or solvent effects. Methodologies include:

- Repeating synthesis under standardized conditions (e.g., solvent, temperature).

- Performing single-crystal X-ray diffraction with high-resolution data (e.g., R factor < 0.05) to confirm bond lengths and angles .

- Cross-validate with computational models (e.g., density functional theory) .

Methodological Tables

Table 1: Comparison of Brominated and Fluorinated Diamine Synthesis

| Parameter | This compound | 2,3,5,6-Tetrafluorobenzene-1,4-diamine |

|---|---|---|

| Typical Yield | 60–75% | 85–90% |

| Key Catalyst | FeBr₃ | BF₃·Et₂O |

| Purification Method | Column chromatography | Recrystallization (hexane/EtOAc) |

Table 2: Applications in Polymer Science

| Polymer Type | Property Enhanced | Reference Methodology |

|---|---|---|

| Brominated Polyimide | Flame retardancy (LOI > 30) | Copolymerization with 6FDA |

| Energetic Materials | Detonation velocity | Nitration under HNO₃/H₂SO₄ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.